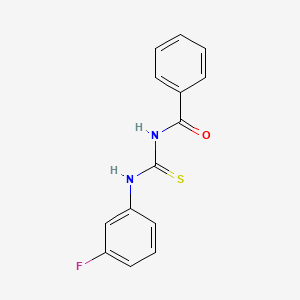

1-Benzoyl-3-(3-fluorophenyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzoyl-3-(3-fluorophenyl)thiourea is a compound with the molecular formula C14H11FN2OS. It is not intended for human or veterinary use and is primarily used for research . It is a solid substance and is ionic with Br̶ anions and benzothiazole cations .

Synthesis Analysis

The synthesis of 1-Benzoyl-3-(3-fluorophenyl)thiourea and similar compounds typically involves acylation reactions . For instance, 1-benzoyl-3–Phenylthiourea has been synthesized through an acylation reaction between benzoyl chloride with 1-Phenylthiourea using tetrahydrofuran as a solvent and triethylamine as a catalyst .Molecular Structure Analysis

The molecular structure of 1-Benzoyl-3-(3-fluorophenyl)thiourea has been confirmed by spectroscopic and elemental analysis, as well as single crystal X-ray diffraction data . It crystallizes in the monoclinic space group P 2 1 / c .Chemical Reactions Analysis

1-Benzoyl-3-(3-fluorophenyl)thiourea can participate in complex formation reactions with transition metals . For example, complexes [Rh (COD) (LH)Cl] and [Pt (LH)₂Cl₂] have been prepared from the reaction of [Rh (COD)Cl]₂ and K₂ [PtCl₄] with the appropriate LH, respectively .Physical And Chemical Properties Analysis

1-Benzoyl-3-(3-fluorophenyl)thiourea is a solid substance . Its molecular weight is 274.31. In the IR spectrum, absorptions were observed at 3350 cm −1, 3280 cm −1 for free and associated NH, at 1638 cm −1 for carbonyl and at 1240 cm −1 for thiocarbonyl, at 1586 cm −1 for C=C and 1150 cm −1 for C-N stretchings .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

1-Benzoyl-3-(3-fluorophenyl)thiourea serves as a versatile building block in the synthesis of various heterocyclic compounds. Its reactivity allows for the creation of complex structures that are significant in pharmaceuticals and agrochemicals. The presence of both sulfur and nitrogen atoms offers multiple bonding possibilities, making it a valuable precursor in organic synthesis .

Coordination Chemistry and Metal Complex Formation

This compound exhibits excellent ligand properties, enabling it to form complexes with transition metals. These complexes are crucial in the development of new materials and catalysts. The coordination behavior and stability of these metal complexes are influenced by the substituents on the thiourea, which can be tailored for specific applications .

Biological Activities and Pharmacological Applications

Thiourea derivatives, including 1-Benzoyl-3-(3-fluorophenyl)thiourea, have shown a wide spectrum of biological activities. They have been studied for their potential as antifungal, antibacterial, and antiviral agents. Their structural features make them candidates for drug development, particularly in targeting resistant strains of bacteria and viruses .

Material Science and Molecular Electronics

In material science, thiourea derivatives are used in the creation of novel materials with unique electronic properties. They can function as semiconductors, conductors, and superconductors in molecular electronics. Their ability to form stable complexes with metals also makes them suitable for use in sensors and other electronic devices .

Agriculture: Pesticidal and Herbicidal Properties

The pesticidal and herbicidal properties of thioureas make them valuable in agriculture. They can be formulated into compounds that control pests and weeds, contributing to crop protection and yield improvement. The specificity and effectiveness of these compounds can be enhanced through structural modifications .

Enantioselective Synthesis and Organocatalysis

1-Benzoyl-3-(3-fluorophenyl)thiourea is used in enantioselective synthesis, which is essential for creating chiral molecules with high purity. These molecules are important in the production of pharmaceuticals. Additionally, thiourea derivatives act as organocatalysts in various chemical reactions, promoting efficiency and selectivity .

Mécanisme D'action

While the specific mechanism of action for 1-Benzoyl-3-(3-fluorophenyl)thiourea is not mentioned in the search results, similar compounds have shown various biological activities. For instance, some thiourea derivatives have shown antileishmanial activity, with in silico results indicating the contribution of hydrophobic, π-stacking and H-bond interactions in binding to the target .

Safety and Hazards

Orientations Futures

Thiourea derivatives, including 1-Benzoyl-3-(3-fluorophenyl)thiourea, have a wide range of applications in various fields such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology . They exhibit a wide variety of biological activities and find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers, and organocatalysts . Future research may focus on exploring these applications further .

Propriétés

IUPAC Name |

N-[(3-fluorophenyl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2OS/c15-11-7-4-8-12(9-11)16-14(19)17-13(18)10-5-2-1-3-6-10/h1-9H,(H2,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNHMPKARKINRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzoyl-3-(3-fluorophenyl)thiourea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1-oxaspiro[2.5]octane-6-carboxylate](/img/structure/B2881895.png)

![4-Amino-1-(2,2-difluoroethyl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B2881896.png)

![3-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2881898.png)

![[(1As,2aR,3S,5R,5aS,6S,7aR)-3-acetyloxy-5-hydroxy-2a,7a-dimethyl-5-propan-2-yl-2,3,4,5a,6,7-hexahydro-1aH-azuleno[6,7-b]oxiren-6-yl] 4-methoxybenzoate](/img/structure/B2881905.png)

![N-[(2R,3R)-2-(2-Methylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2881906.png)

![4-{1-[(2-chlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridin-2-yl}phenyl methyl ether](/img/structure/B2881911.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride](/img/structure/B2881915.png)